

Application Notes and Protocols for Feprosidnine in Rodent Models of Depression

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Compound of Interest

Compound Name: *Feprosidnine*

Cat. No.: *B1202311*

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Introduction

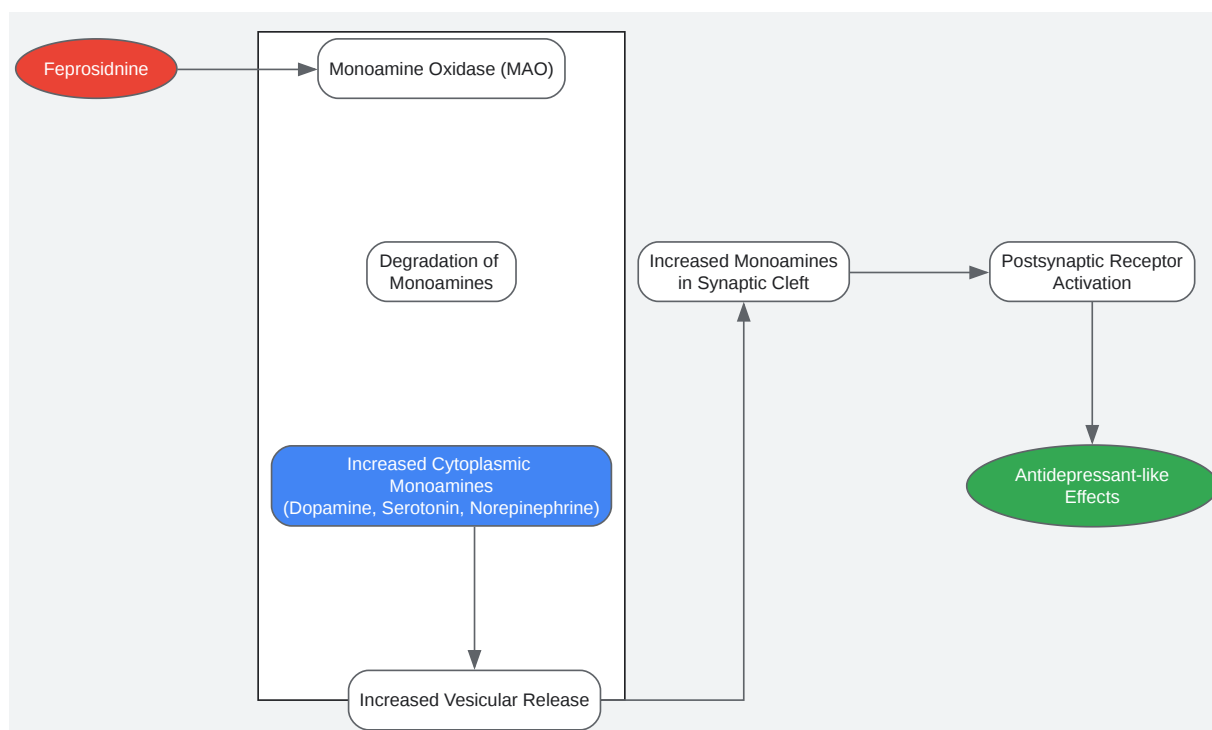
Feprosidnine (also known as Sydnophen) is a psychostimulant drug developed in the 1970s with reported antidepressant properties. Its primary mechanism of action is believed to be reversible inhibition of monoamine oxidase (MAO), which leads to an increase in the synaptic levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This application note provides detailed protocols for evaluating the antidepressant-like effects of **feprosidnine** in common rodent behavioral models: the Forced Swim Test (FST) and the Tail Suspension Test (TST).

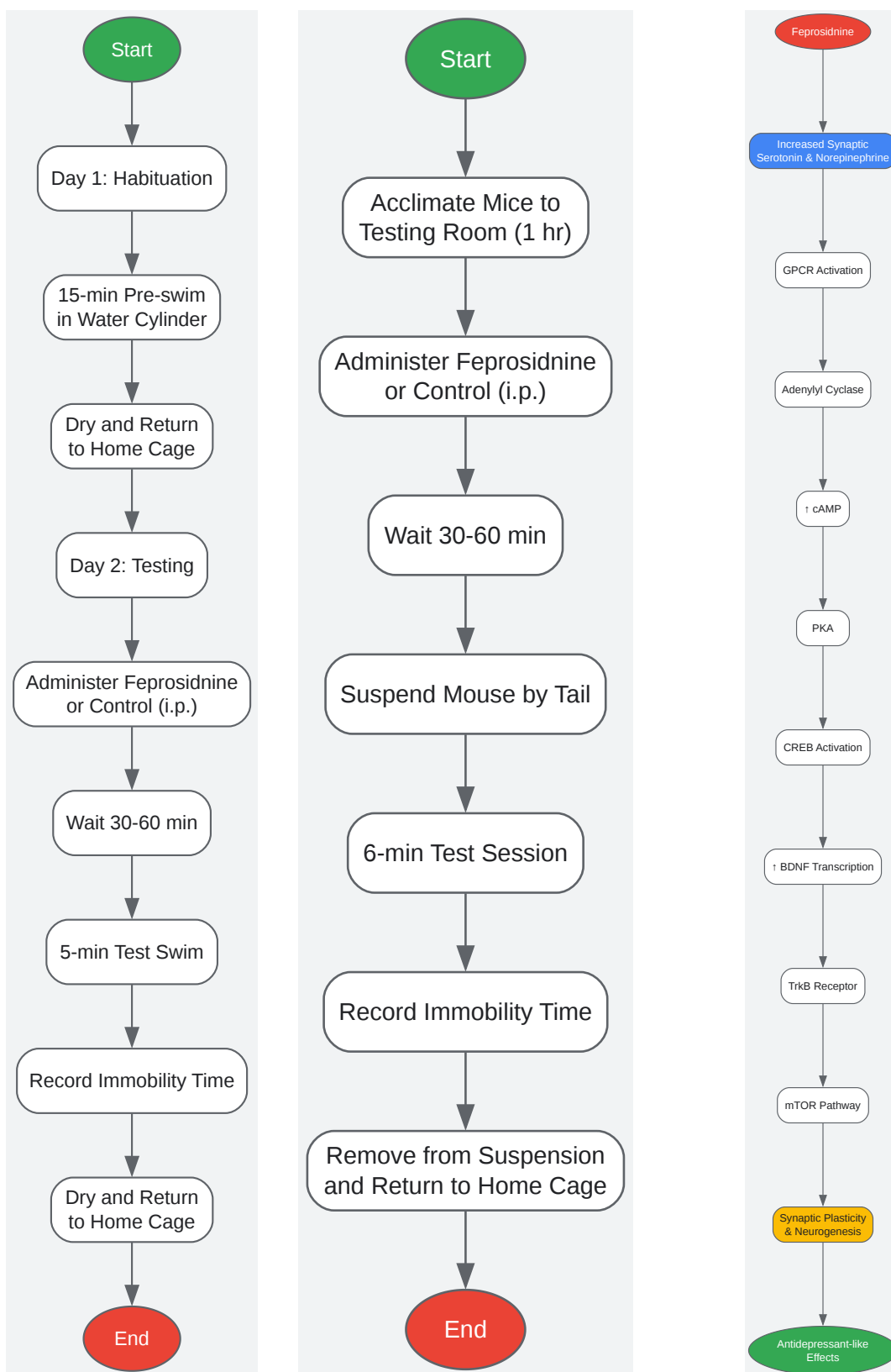
While **feprosidnine** has been described as having antidepressant activity, detailed quantitative data from dose-response studies in standardized rodent models are not readily available in peer-reviewed literature. The following sections provide established protocols and hypothetical data tables to serve as a guide for researchers designing and conducting studies to investigate the antidepressant potential of **feprosidnine**.

Mechanism of Action: Monoamine Oxidase Inhibition

Feprosidnine is a reversible inhibitor of monoamine oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.

By inhibiting MAO, **feprosidine** leads to an accumulation of dopamine, norepinephrine, and serotonin in the cytoplasm of the presynaptic terminal. This increases the amount of these neurotransmitters available for release into the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This enhanced signaling is a well-established mechanism for many antidepressant drugs.





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